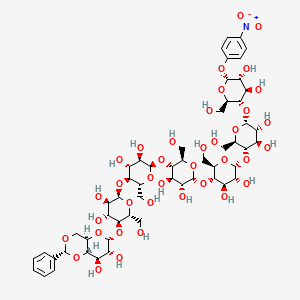
4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside (CAS# 109055-07-4) is an alkyl glycoside with oligomeric head groups . It is a high-quality and highly purified chemical used in the diagnosis of carbohydrate fermentation . It is a chromogenic substrate that can be used to test for the presence of enzymes such as α-amylase, β-amylase, and α-glucosidase .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is C55H79NO38 . The molecular weight is 1362.21 g/mol . The IUPAC name and the SMILES string provide more details about its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside include a density of 1.79±0.1 g/cm3 and a pKa of 12.43±0.70 .Applications De Recherche Scientifique
Enzyme Substrate
“4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside” is a chromogenic substrate that can be used to test for the presence of enzymes such as α-amylase, β-amylase, and α-glucosidase . This makes it a valuable tool in enzymology research.
Carbohydrate Fermentation Diagnosis
This compound is used in the diagnosis of carbohydrate fermentation . It can help identify and differentiate bacterial species based on their ability to ferment carbohydrates.
Amylase Activity Study
It is used in the study of amylase activity . Amylases are enzymes that break down starch into sugars and play a crucial role in various biological systems.
Endo-Acting α-Amylase Substrate
The compound serves as a substrate for endo-acting α-amylase . It is not hydrolyzed by exo-acting enzymes such as amyloglucosidase, α-glucosidase, or β-amylase .
Pharmaceutical Research
This compound serves as a valuable tool in pharmaceutical research . It allows researchers to scrutinize the impact of distinct pharmaceuticals or therapeutic approaches on a myriad of afflictions .
Chemical Synthesis
It is used as a reagent for chemical synthesis . This highlights its importance in the field of synthetic chemistry.
Mécanisme D'action
4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is used in the study of amylase activity . It reacts with enzymes such as α-amylase, β-amylase, and α-glucosidase to produce a color change from yellow to blue . It is also a fluorogenic substrate that can be used to measure the activity of β-galactosidase .
Safety and Hazards
Propriétés
IUPAC Name |
(2R,4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H79NO38/c57-10-20-41(27(63)34(70)49(81-20)80-19-8-6-18(7-9-19)56(77)78)89-50-35(71)28(64)42(21(11-58)82-50)90-51-36(72)29(65)43(22(12-59)83-51)91-52-37(73)30(66)44(23(13-60)84-52)92-53-38(74)31(67)45(24(14-61)85-53)93-54-39(75)32(68)46(25(15-62)86-54)94-55-40(76)33(69)47-26(87-55)16-79-48(88-47)17-4-2-1-3-5-17/h1-9,20-55,57-76H,10-16H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54-,55-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLWZRXMYZWON-NZYRJBJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)OC(O1)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)O[C@@H](O1)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H79NO38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

